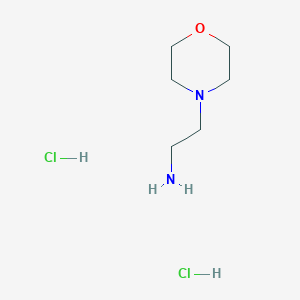

2-Morpholinoethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-1-2-8-3-5-9-6-4-8;;/h1-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVFVSCNBYRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-41-6 | |

| Record name | NSC 12461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Strategic Pathways for 2 Morpholinoethanamine Dihydrochloride and Its Precursors

Conventional Synthetic Routes for 2-Morpholinoethanamine

Conventional methods for synthesizing 2-Morpholinoethanamine, also known as N-(2-aminoethyl)morpholine, predominantly rely on the alkylation of morpholine (B109124) or the amination of morpholine derivatives.

Direct amination represents a straightforward approach to forming the ethylamine (B1201723) side chain on the morpholine ring. One such method involves the reaction of morpholine with monoethanolamine at high temperatures, around 310 °C, using an aluminum oxide (Al2O3) catalyst. asianpubs.org Another pathway involves the amination of N-(hydroxyethyl)morpholine through a phthalimide (B116566) process to prepare 2-Morpholinoethanamine. asianpubs.org The direct amination of alcohols is an industrially significant process, valued for producing amines where water is the sole byproduct. google.com These reactions, however, can require stringent conditions, such as high temperatures or pressures, to proceed efficiently. google.com

A widely employed and well-documented conventional route involves the reaction of morpholine with a halogenated ethylamine, typically in the form of its hydrochloride salt. asianpubs.org In this nucleophilic substitution reaction, the secondary amine of the morpholine ring attacks the electrophilic carbon of the ethylamine precursor, displacing the halide.

Commonly, morpholine is reacted with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH). asianpubs.org This reaction can be carried out in solvents like water or toluene, but historical data suggests that yields under these conditions are often moderate, around 40%. asianpubs.org

An alternative and often more efficient variation of this method uses 2-bromoethylamine (B90993) hydrobromide. Research has demonstrated that reacting morpholine directly with 60% aqueous 2-bromoethylamine hydrobromide can produce the key intermediate, N-(2-aminoethyl)morpholine, in good yields. asianpubs.org This approach can be particularly effective, sometimes eliminating the need for an additional solvent or catalyst. asianpubs.org

| Method | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Alkylation with Chloro-precursor | Morpholine, 2-chloroethylamine HCl | Base (K2CO3, NaOH); Solvent (Water or Toluene) | ~40% | asianpubs.org |

| Alkylation with Bromo-precursor | Morpholine, 2-bromoethylamine HBr | Aqueous solution, potentially solvent-free | Good | asianpubs.org |

| Direct Amination | Morpholine, Monoethanolamine | High Temperature (310 °C), Al2O3 catalyst | Not specified | asianpubs.org |

Dihydrochloride (B599025) Salt Formation Methodologies

The free base form of 2-Morpholinoethanamine is an oil at room temperature. For many applications, converting it to a stable, solid, and water-soluble form is necessary. The dihydrochloride salt is formed by treating the amine with two equivalents of hydrochloric acid, protonating both the primary amine of the ethylamine group and the tertiary amine of the morpholine ring. spectroscopyonline.com

The formation of the dihydrochloride salt is achieved through controlled precipitation from a solution. This process involves dissolving the purified 2-Morpholinoethanamine free base in a suitable organic solvent and then introducing anhydrous hydrochloric acid (HCl). spectroscopyonline.com The selection of the solvent is critical for obtaining a crystalline precipitate and achieving high purity.

A variety of organic solvents can be employed for the precipitation of amine hydrochloride salts. researchgate.net The choice depends on the solubility of both the free base and the resulting salt.

Alcohols: 2-Propanol is often preferred over ethanol (B145695) for recrystallizing hydrochloride salts, as many salts exhibit lower solubility in it, facilitating better precipitation. researchgate.net

Ethers: Diethyl ether can be added to a solution of the amine salt in another solvent (like ethanol or 2-propanol) to act as an anti-solvent, reducing the salt's solubility and inducing precipitation. researchgate.net

Other Solvents: Acetone may be used, often as a wash to remove specific impurities from the final salt product. researchgate.net

The general procedure involves creating a solution of the amine and then adding a solution of HCl in a solvent like ethanol or diethyl ether until the precipitation is complete. The resulting solid is then collected by filtration, washed with a solvent in which the salt is insoluble (such as diethyl ether or acetone), and dried to yield the final 2-Morpholinoethanamine dihydrochloride. spectroscopyonline.comresearchgate.net

| Solvent | Role in Precipitation | Reference |

|---|---|---|

| 2-Propanol | Primary solvent for recrystallization due to lower salt solubility compared to ethanol. | researchgate.net |

| Ethanol | Used to dissolve the amine and as a medium for introducing HCl, though salts can be highly soluble. | researchgate.net |

| Diethyl Ether | Used as an anti-solvent to decrease the solubility of the salt and force precipitation. Also used for washing the final product. | researchgate.net |

| Acetone | Primarily used as a solvent to wash the precipitated salt and remove impurities. | researchgate.net |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods that minimize waste, avoid hazardous solvents, and improve atom economy.

One notable example is the reaction between morpholine and 2-bromoethylamine hydrobromide. asianpubs.org It has been demonstrated that this reaction can proceed efficiently without any additional solvent or base. In this scenario, morpholine itself acts as both a reactant and the reaction medium (solvent). asianpubs.org The inherent basicity of morpholine is sufficient to neutralize the hydrobromide salt as the reaction progresses, making an additional base unnecessary. This method is advantageous due to its mild conditions, short reaction time, cost-effectiveness, and high yields, making it suitable for larger-scale manufacturing. asianpubs.org

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Morpholine and 2-bromoethylamine hydrobromide (as a 60% aqueous solution). | asianpubs.org |

| Solvent | None (Morpholine acts as both reactant and solvent). | asianpubs.org |

| Catalyst/Base | None (No additional base catalyst is required). | asianpubs.org |

| Key Advantages | Mild conditions, short reaction time, easy workup, cost-effective, environmentally friendly, and high yields. | asianpubs.org |

Catalyst-Free Methodologies

The synthesis of morpholine scaffolds without the direct use of a catalyst represents a significant stride towards process simplification and greener chemistry. These methods often rely on the intrinsic reactivity of the starting materials under specific thermal or reaction conditions.

A prevalent strategy involves the annulation of 1,2-amino alcohols. chemrxiv.org One common, multi-step approach reacts 1,2-amino alcohols with derivatives of chloroacetyl chloride to form a morpholinone, which is subsequently reduced. chemrxiv.org This process, however, requires several distinct stages. chemrxiv.org

A more direct and greener catalyst-free approach utilizes ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org This method is notable for its high yield and the clean isolation of an N-monoalkylation zwitterionic product, which then cyclizes to the morpholine structure. chemrxiv.org The selectivity is influenced by the structure of the 1,2-amino alcohol and the properties of the ethylene sulfate. chemrxiv.org This protocol has proven effective for a wide array of substituted morpholines and has been successfully scaled to over 50-gram quantities. chemrxiv.org

Furthermore, metal- and base-free, one-pot multicomponent strategies have been developed for constructing substituted morpholine glycoconjugates, demonstrating the feasibility of complex morpholine synthesis without catalytic additives. researchgate.net In a similar vein, catalyst-free, paired electrochemical reactions have been shown to be effective, using reagents like 4-CN-pyridine for cyanation. organic-chemistry.org

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Annulation with Ethylene Sulfate | 1,2-Amino Alcohols, Ethylene Sulfate | Two-step, redox-neutral protocol. Allows for clean isolation of N-monoalkylation products. Scalable. | chemrxiv.orgorganic-chemistry.org |

| One-Pot Multicomponent Synthesis | Glycosyl amino alcohol, chloroacetone, acid, isocyanides | Forms substituted morpholine glycoconjugates in a single step without metal or base. | researchgate.net |

| Paired Electrochemical Reaction | Various substrates, 4-CN-pyridine | Effective for cyanation under catalyst-free conditions. | organic-chemistry.org |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is considered an environmentally friendly approach due to its efficiency. nih.gov

In the context of morpholine-related structures, microwave irradiation has been successfully employed to introduce aminomethylene substituents into highly substituted bicyclic 2-pyridones. nih.gov Specifically, a microwave-assisted Mannich reaction using preformed iminium salts yielded the desired products in 48-93% yields. nih.gov This approach proved superior to traditional heating conditions. nih.gov

The benefits of microwave assistance are also evident in the synthesis of more complex heterocyclic systems. For instance, coumarin-based 1,4-disubstituted 1,2,3-triazole derivatives were synthesized with excellent yields under microwave conditions via a copper(I)-catalyzed click reaction. nih.gov The use of microwaves in this context significantly enhances the reaction rate, which is attributed to thermal and kinetic effects arising from the rapid heating of the reaction mixture. nih.gov

| Reaction Type | Key Advantages of MAOS | Yield | Reference |

|---|---|---|---|

| Mannich Reaction (Aminomethylene substitution) | Superior to traditional conditions; shorter reaction times. | 48-93% | nih.gov |

| Copper(I)-Catalyzed Click Reaction (Triazole synthesis) | Highly efficient, eco-friendly, excellent yields, reduced reaction time. | Excellent | nih.gov |

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation (sonochemistry) in chemical synthesis provides an alternative energy source that can enhance reaction rates and yields. This technique promotes chemical reactions through acoustic cavitation.

A general and practical route for synthesizing 2-amino-2-chromenes has been developed using ultrasound irradiation in water with cetyltrimethylammonium bromide (CTABr) as a catalyst. nih.gov Similarly, the Gewald reaction, a one-pot, three-component synthesis of 2-aminothiophenes, can be effectively carried out under ultrasonic activation in polyethylene (B3416737) glycol, an eco-friendly medium, without a basic catalyst. researchgate.net The use of ultrasound in conjunction with water as a solvent represents a significant step towards green chemistry. researchgate.net

Ultrasound can also influence the physical properties of the synthesized materials. In the preparation of amine-modified layered double hydroxides (LDHs), ultrasonic treatment was found to significantly improve the surface morphology and increase CO2 adsorption capacity by 50% compared to non-sonicated methods. aston.ac.uk Furthermore, ultrasound has been used to prepare nano-catalysts, such as Cs2.5H0.5PW12O40, with average particle sizes in the nanometer range, which were then used to synthesize β-amino ketone derivatives. academie-sciences.fr The sonochemical process can also be used to generate nanostructures of coordination polymers, with the concentration of reagents affecting the final size and morphology. nih.gov

| Synthesis Target | Methodology | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-2-chromenes | Ultrasound irradiation in aqueous media with CTABr. | Provides a general and practical synthetic route. | nih.gov |

| Amine-modified LDHs | Ultrasound-assisted grafting. | Improves surface morphology and increases CO2 adsorption capacity. | aston.ac.uk |

| Nano-catalyst (Cs2.5H0.5PW12O40) | Preparation under ultrasound irradiation. | Produces catalyst with an average particle size of 22.2 nm. | academie-sciences.fr |

| Mn(II) coordination polymer | Sonochemical process at ambient temperature. | Produces nanostructures; morphology is dependent on reagent concentration. | nih.gov |

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of morpholines and related compounds to address issues such as hazardous waste, energy consumption, and the use of toxic reagents. researchgate.net

A key principle is the use of environmentally benign solvents and reagents. The synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate is a prime example, as it avoids the use of halogenated reagents. chemrxiv.org Water is also being explored as a green solvent for reactions activated by ultrasound. researchgate.net N-formylmorpholine itself is considered a green solvent due to its chemical stability, non-toxic, and non-corrosive nature. ajgreenchem.com

Alternative energy sources like microwave and ultrasound irradiation are central to green synthesis protocols. researchgate.net These methods often lead to shorter reaction times, reduced energy consumption, and higher yields, minimizing waste. nih.gov Microwave-assisted synthesis is explicitly noted as an alternative to conventional heating for a greener approach. nih.gov

The development of one-pot, multicomponent reactions is another cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes purification processes, and thus decreases solvent usage and waste generation. researchgate.net The synthesis of densely functionalized 2-aminothiophenes via the Gewald reaction in polyethylene glycol is an example of a green, one-pot protocol. researchgate.net

Catalytic Approaches in 2-Morpholinoethanamine Synthesis and Transformations

Catalysis offers a powerful platform for the efficient and selective synthesis of morpholine structures and their derivatives. Both transition metals and small organic molecules (organocatalysts) have been employed to facilitate transformations that are otherwise difficult to achieve.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. nih.gov These reactions are pivotal for creating C-C, C-N, and C-O bonds necessary for the morpholine core and its derivatives. mdpi.com

Palladium (Pd) catalysts are widely used. A base-free Pd(DMSO)2(TFA)2 catalyst facilitates the synthesis of morpholines and other nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also key in the total synthesis of complex natural products containing heterocyclic moieties. mdpi.com Additionally, Pd-catalyzed aminocarbonylation reactions are used to create amide-containing structures. researchgate.net

Iron (Fe) catalysts also play a role. Iron(III) has been shown to catalyze a diastereoselective synthesis of substituted morpholines from allylic alcohol derivatives of amino ethers and hydroxy amines. organic-chemistry.org This highlights the use of inexpensive and abundant metals for these transformations. The review of morpholine synthesis from 2013-2019 places special emphasis on the advances made using transition metal catalysis. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Significance | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Wacker-type aerobic oxidative cyclization | Alkenes | Base-free synthesis of morpholines and other N-heterocyles. | organic-chemistry.org |

| Iron (Fe) | Diastereoselective Cyclization | 1,2-amino ethers/hydroxy amines with an allylic alcohol | Diastereoselective formation of C-O or C-N bonds. | organic-chemistry.org |

| Palladium (Pd) | Suzuki–Miyaura cross-coupling | Indole derivatives, vinyl bromides | Key step in total synthesis of complex marine alkaloids. | mdpi.com |

| Palladium (Pd) | Aminocarbonylation | 2-Propargyl-1,3-dicarbonyl compounds, CO, amines | Direct, multicomponent approach to fused-ring heterocycles. | researchgate.net |

Organocatalysis in Derivative Synthesis

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a fundamental tool for producing chiral compounds. nih.gov This approach offers a green and direct route to highly functionalized products, including key intermediates for bioactive compounds. nih.gov

Morpholine derivatives themselves can act as organocatalysts. Chiral morpholine-based organocatalysts have been shown to be highly effective in the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.gov By modulating the stereochemistry of the catalyst, it is possible to control the formation of cis or trans isomers with excellent diastereo- and enantioselectivity. nih.gov For example, using just 1% of a specific morpholine-based catalyst, excellent conversion and selectivity were achieved in the reaction between propanal and nitrostyrene. nih.gov

Proline and its analogs are another major class of organocatalysts that have facilitated a wide range of asymmetric reactions. nih.gov Recently, a chiral bifunctional organocatalyst with a spirocyclic pyrrolidine (B122466) backbone was designed to catalyze an asymmetric Mannich/acylation/Wittig reaction sequence. nih.gov This powerful sequence, enabled by the organocatalyst, allowed for the asymmetric total synthesis of the natural alkaloids naucleofficine I and II, demonstrating the utility of organocatalysis in constructing complex, N-fused polycyclic structures. nih.gov

| Catalyst Type | Reaction | Key Outcome | Example Application | Reference |

|---|---|---|---|---|

| Chiral Morpholine-based Catalyst | 1,4-Addition (Aldehydes to Nitroolefins) | Excellent diastereo- and enantioselectivity. | Synthesis of chiral 2-ethyl-4-nitro-3-phenylbutanal. | nih.gov |

| Bifunctional Spirocyclic Pyrrolidine Catalyst | Asymmetric Mannich/Acylation/Wittig sequence | Excellent enantioselectivity (up to 94% ee). | Asymmetric total synthesis of naucleofficine I and II. | nih.gov |

Heterogeneous Catalysis Development

The transition from homogeneous to heterogeneous catalysis is a critical goal in green chemistry, aiming for easier catalyst separation and reusability. 2-Morpholinoethanamine has emerged as a valuable building block in the design of advanced solid-phase catalysts.

Immobilization on Support Materials (e.g., Graphene Oxide)

A significant advancement in heterogeneous catalysis involves anchoring active molecules onto robust support materials. Graphene oxide (GO) has been identified as a highly suitable support due to its large surface area and versatile surface chemistry. researchgate.net Researchers have successfully immobilized 2-Morpholinoethanamine onto the surface of graphene oxide nanosheets through a simple, non-toxic, and environmentally friendly method. nih.govresearchgate.net This process involves a nucleophilic attack from the amino group of 2-morpholinoethanamine on the epoxide rings present on the graphene oxide surface, forming a stable covalent bond. nih.gov

The resulting composite material, often denoted as GO-mor, has been thoroughly characterized using a suite of analytical techniques to confirm successful synthesis and functionalization. nih.govresearchgate.net These methods provide a comprehensive picture of the catalyst's structure and composition.

Table 1: Characterization Techniques for Graphene Oxide-Immobilized 2-Morpholinoethanamine (GO-mor)

| Analytical Technique | Purpose of Analysis | Reference |

|---|---|---|

| Fourier Transform Infrared Spectrometry (FT-IR) | Confirms the presence of functional groups from both GO and 2-morpholinoethanamine. | nih.govresearchgate.net |

| Scanning Electron Microscopy (FESEM) | Visualizes the surface morphology of the nanocatalyst. | nih.govresearchgate.net |

| Energy Dispersive X-ray Spectroscopy (EDS) & Mapping | Determines the elemental composition and distribution on the catalyst surface. | nih.govresearchgate.net |

| Raman Spectroscopy | Analyzes the structural properties of the graphene-based material. | nih.govresearchgate.net |

| X-ray Diffractometry (XRD) | Investigates the crystalline structure of the composite. | nih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability and decomposition of the material. | researchgate.net |

This immobilization strategy effectively transforms the soluble 2-morpholinoethanamine into a solid, recoverable catalyst, enhancing its practical utility in synthetic chemistry. researchgate.net

Bifunctional Acid-Base Nanocatalyst Design

The unique molecular structure of 2-Morpholinoethanamine, which contains both a basic amino group and a Lewis basic morpholine ring, makes it an ideal candidate for creating bifunctional catalysts. When immobilized on a support like graphene oxide, which possesses acidic carboxylic acid groups, the resulting composite material acts as a versatile acid-base nanocatalyst. nih.govresearchgate.netnih.gov

This design allows for "antagonistic catalysis," where acidic and basic sites coexist on the same solid support without neutralizing each other. bnl.gov The physical separation of these sites on the nanoscale architecture enables them to act in concert, facilitating multi-step reactions in a single pot. bnl.govnih.gov This approach significantly reduces the need for energy-intensive separation and purification steps that are common in traditional multi-vessel syntheses. bnl.gov The catalytic reactivity of the GO-immobilized 2-morpholinoethanamine has been demonstrated in the one-pot synthesis of various heterocyclic compounds, showing high efficiency and requiring short reaction times. nih.govresearchgate.net

Asymmetric Synthesis Applications

Chiral morpholine frameworks are crucial structural motifs found in a wide array of bioactive compounds and pharmaceutical drug candidates. nih.gov Consequently, developing efficient and highly selective methods for their synthesis is a primary focus in organic chemistry. Transition-metal-catalyzed asymmetric hydrogenation has proven to be one of the most powerful and atom-economical methods for creating chiral molecules. researchgate.net

Stereoselective Transformations Incorporating Morpholinoethylamine

The morpholine moiety is central to achieving high stereoselectivity in various chemical transformations. organic-chemistry.orgnih.gov In particular, the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) has been developed to produce 2-substituted chiral morpholines with excellent yields and high enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org

This success relies on the design of a chiral catalytic environment, often created by combining a transition metal (like rhodium) with a chiral ligand. mdpi.comenamine.net The interaction between the substrate and the catalyst is critical for stereocontrol. For instance, in the asymmetric hydrogenation of 3-substituted morpholines, hydrogen-bonding interactions between the morpholine's oxygen atom and the chiral ligand are crucial for achieving high enantiomeric excesses. organic-chemistry.org

Researchers have systematically optimized these reactions by screening various N-substituents on the dehydromorpholine substrate, different chiral diphosphine ligands, and various solvents to maximize both reactivity and stereoselectivity. nih.govsemanticscholar.org

Table 2: Representative Results for Asymmetric Hydrogenation of Dehydromorpholines

| Substrate N-Substituent | Catalyst System | Enantiomeric Excess (ee) | Outcome | Reference |

|---|---|---|---|---|

| N-Cbz | (R,R,R)-SKP-Rh complex | High | Superior enantioselectivity compared to other groups. | nih.govsemanticscholar.org |

| N-Boc | (R,R,R)-SKP-Rh complex | High Reactivity, Lower ee | Demonstrates the sensitivity of stereocontrol to the substituent. | nih.govsemanticscholar.org |

These stereoselective transformations, which can be performed on a gram scale, yield valuable chiral morpholine products. nih.govsemanticscholar.org These products serve as key intermediates for the synthesis of more complex, biologically active compounds. nih.govrsc.org

Chemical Reactivity and Transformative Chemistry of 2 Morpholinoethanamine Dihydrochloride

Amine Reactivity in Organic Transformations

The synthetic utility of 2-morpholinoethanamine dihydrochloride (B599025) stems from the differential reactivity of its two nitrogen atoms. The terminal primary amine (-NH2) is the main site for transformations such as acylation, alkylation, and imine formation. The tertiary amine of the morpholine (B109124) ring is generally unreactive under these conditions but can act as an internal base or participate in quaternization reactions.

The primary amine of 2-morpholinoethanamine readily undergoes nucleophilic acyl substitution with a variety of acylating agents, including acid chlorides, anhydrides, and carboxylic acids (often activated in situ), to form stable amide bonds. This reaction is fundamental to incorporating the morpholinoethyl moiety into larger molecular scaffolds.

A notable application of this reactivity is in the synthesis of the antidepressant drug Moclobemide. In one synthetic route, 2-morpholinoethanamine (referred to as N-(2-aminoethyl)morpholine) is acylated with 4-chlorobenzoyl chloride. The reaction is typically performed in a solvent like pyridine (B92270), which acts as both a solvent and an acid scavenger to neutralize the hydrogen chloride byproduct, affording N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (Moclobemide) in good yield. google.com A study reported a 77% yield for this transformation when conducted at room temperature for 24 hours. google.com

Detailed research has explored optimizing these conditions. For instance, the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethanamine in pyridine can yield the final product after recrystallization from isopropanol. google.com These amidation reactions are crucial in medicinal chemistry for linking a pharmacologically active core (like a substituted benzoyl group) to the morpholinoethyl fragment, which can modulate properties like solubility and bioavailability.

Table 1: Examples of Amidation and Acylation Reactions This table is interactive. Click on the headers to sort the data.

| Acylating Agent | Product | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (Moclobemide) | Pyridine, room temperature, 24 hours | 77% | google.com |

| 4-Chlorobenzoyl chloride | N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (Moclobemide) | Pyridine, prolonged stirring, followed by recrystallization from isopropanol | 71% | google.com |

The primary amino group of 2-morpholinoethanamine is a strong nucleophile, capable of displacing leaving groups in S_N2 reactions. This allows for the straightforward alkylation of the primary amine, attaching the morpholinoethyl group to various aliphatic or benzylic fragments.

For example, the reaction of 2-morpholinoethanamine with alkyl halides, such as alkyl chlorides, is a common method to synthesize N-alkylated derivatives. google.comgoogle.com This type of reaction is foundational for building more complex amine-based structures. In a related transformation, the synthesis of Moclobemide can also be achieved via a nucleophilic substitution pathway where morpholine acts as the nucleophile attacking N-(2-chloroethyl)-4-chlorobenzamide. While this reaction places the morpholine ring in the final step, it highlights the general reactivity principle. This specific route, however, was reported to have a modest yield of 33% when conducted in excess morpholine at 100°C. google.com

Table 2: Examples of Nucleophilic Substitution Reactions This table is interactive. Click on the headers to sort the data.

| Substrate | Nucleophile | Product | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| N-(2-chloroethyl)-4-chlorobenzamide | Morpholine | N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (Moclobemide) | Excess morpholine, 100°C, 2 hours | 33% | google.com |

| Alkyl Halides (general) | 2-Morpholinoethanamine | N-Alkyl-2-morpholinoethanamines | Typical S_N2 conditions with base | Not specified | google.comgoogle.com |

The bifunctional nature of 2-morpholinoethanamine, containing two nucleophilic nitrogen centers and a flexible ethyl linker, makes it a valuable precursor in heterocyclic synthesis. It can be used to form larger ring systems through cyclization reactions with appropriate dielectrophiles.

For instance, the compound can be used in the formation of pteridine (B1203161) ring systems, which are important structural motifs in many biologically active molecules. google.com The general strategy involves reacting a suitably substituted pyrimidine (B1678525) with 2-morpholinoethanamine, followed by a cyclization step that forms the second ring of the pteridine core. The primary amine typically engages in the initial reaction, and subsequent transformations lead to the final, often aromatic, heterocyclic system. google.com Another example involves the reaction of 2-alkyl- or 2-aryloxazolines with azoles, a process that can be catalyzed by Lewis or protic acids, demonstrating the versatility of amine derivatives in constructing complex heterocycles. google.com

Table 3: Examples of Cyclization Reactions This table is interactive. Click on the headers to sort the data.

| Reactant 1 | Reactant 2 | Resulting Structure Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Substituted Pyrimidine | 2-Morpholinoethanamine | Pteridine derivatives | Elevated temperature, potential aromatizing agent | google.com |

| 2-Alkyl/Aryl-oxazolines | Azoles | N-[2-(Azol-1-yl)ethyl]alkanamides | Lewis acid or protic acid (e.g., ZnCl₂, p-toluenesulfonic acid), 90-200°C | google.com |

Reductive amination is a powerful method for forming C-N bonds and represents a key transformation for 2-morpholinoethanamine. The reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine.

This pathway is widely used for synthesizing N-substituted derivatives. For example, the reaction of 2-morpholinoethanamine with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) is a standard procedure. jku.at This method is often preferred over direct alkylation due to its high efficiency and selectivity, avoiding issues of over-alkylation. The synthesis of Boc-protected aminoethylglycine (Aeg) derivatives, a backbone for Peptide Nucleic Acids (PNAs), can involve a reductive amination step where Boc-glycinal is reacted with a glycine (B1666218) ester, showcasing the broad applicability of this reaction type in complex molecule synthesis. jku.at

Table 4: Examples of Reductive Amination Pathways This table is interactive. Click on the headers to sort the data.

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde (general) | 2-Morpholinoethanamine | Sodium borohydride | N-Substituted-2-morpholinoethanamine | jku.at |

| Boc-glycinal | Glycine methyl/ethyl ester | Not specified (standard reducing agents) | Boc-Aeg-OR (PNA backbone) | jku.at |

The primary amine of 2-morpholinoethanamine can participate in Mannich reactions, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and an amine. In this context, 2-morpholinoethanamine would react with formaldehyde to generate an electrophilic Eschenmoser-like salt or a related iminium ion in situ. This electrophile is then trapped by a nucleophile, such as a ketone, phenol, or other compound with an acidic proton.

This reaction is particularly useful for introducing an aminomethyl group, in this case, a (2-morpholinoethyl)aminomethyl group, onto a substrate. For instance, Mannich condensations of phenols with formaldehyde and various amines are a well-established method for creating functionalized phenolic resins or other derivatives. google.com While direct examples involving 2-morpholinoethanamine are specialized, the principle applies broadly to primary amines and is a key tool in synthetic organic chemistry. google.com

Table 5: General Scheme for Mannich Reactions This table is interactive. Click on the headers to sort the data.

| Component 1 (Active H) | Component 2 | Component 3 (Amine) | Product Type | Reference |

|---|---|---|---|---|

| Phenols, Ketones, etc. | Formaldehyde | 2-Morpholinoethanamine | Mannich bases with (2-morpholinoethyl)aminomethyl substituent | google.comgoogle.com |

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (an alkene or alkyne). This reaction is an atom-economical method for synthesizing more complex amines. The primary amine of 2-morpholinoethanamine is a suitable substrate for such transformations, which are typically catalyzed by transition metal complexes (e.g., based on ruthenium, rhodium, or rare-earth metals).

The mechanism generally involves the coordination of the catalyst to both the amine and the unsaturated substrate, followed by migratory insertion or nucleophilic attack to form the new C-N bond. These reactions are a subject of ongoing research, particularly in the development of efficient and selective catalysts. The use of amines in catalytic processes, such as in the production of polyurethanes where amine catalysts are essential, highlights the industrial relevance of understanding amine reactivity. google.com While specific catalytic hydroamination examples with 2-morpholinoethanamine require dedicated literature search, the fundamental reactivity of its primary N-H bond makes it a candidate for such transformations.

Table 6: General Scheme for Hydroamination Reactions This table is interactive. Click on the headers to sort the data.

| Unsaturated Substrate | Amine | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| Alkenes / Alkynes | 2-Morpholinoethanamine | Transition metal complexes (e.g., Ru, Rh) | N-Alkyl/alkenyl-2-morpholinoethanamines | google.com |

Functional Group Transformations and Derivatization Strategies

The chemical structure of 2-morpholinoethanamine, featuring a primary amine and a tertiary amine within the morpholine ring, offers versatile opportunities for functional group transformations and the synthesis of a wide array of derivatives. The primary amine group is a key site for nucleophilic reactions, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

A prominent derivatization strategy involves the nucleophilic substitution reaction of the primary amine. This has been effectively demonstrated in the synthesis of various biologically active molecules. For instance, the primary amine of 2-morpholinoethanamine can be reacted with aryl sulfonyl chlorides. This reaction, typically carried out in an aqueous medium with pH control, leads to the formation of sulfonamides. researchgate.net The resulting N-(2-morpholinoethyl)arylsulfonamides can be further functionalized. For example, the sulfonamide nitrogen can be deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), and the resulting anion can then be alkylated with electrophiles like benzyl (B1604629) halides to yield N-aralkyl-N-(2-morpholinoethyl)arylsulfonamides. researchgate.net

Another significant transformation involves the reaction of the primary amine with substituted quinolines. In the synthesis of 2-morpholino-4-anilinoquinoline derivatives, 2-morpholinoethanamine is not the starting material itself, but its core structure is incorporated into more complex molecules that undergo further derivatization. nih.govrsc.org A related synthetic approach involves the nucleophilic aromatic substitution of a leaving group, such as a chlorine atom, on a heterocyclic ring by the primary amine of a 2-morpholinoethylamine derivative. For example, 4-chloro-2-morpholinoquinoline can be reacted with various anilines in a solvent like ethanol (B145695) under reflux conditions to produce a series of 2-morpholino-4-anilinoquinoline derivatives. nih.gov This highlights how the aminoethyl-morpholine moiety can be a key building block in constructing larger, more complex chemical entities.

The primary amine also allows for the formation of amides, imines, and other related functional groups through reactions with carboxylic acids, aldehydes, and ketones, respectively. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. e3s-conferences.org For example, 2-morpholinoethanamine can be used as a precursor to synthesize various antimicrobial agents and fluorescent probes for biological imaging. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Derivatization Reactions of 2-Morpholinoethanamine

| Starting Material (Derivative of) | Reagent(s) | Product Class | Reference |

| 4-(2-Aminoethyl)morpholine (B49859) | Arylsulfonyl chlorides | N-(2-morpholinoethyl)arylsulfonamides | researchgate.net |

| 4-(2-(Arylsulfamoyl)ethyl)morpholine | 2-Chlorobenzyl chloride, NaH, DMF | N-aralkyl-N-(2-morpholinoethyl)arylsulfonamides | researchgate.net |

| 4-Chloro-2-morpholinoquinoline | Substituted Anilines, Ethanol | 2-Morpholino-4-anilinoquinoline derivatives | nih.gov |

Applications As a Key Building Block and Precursor in Chemical Synthesis

Synthesis of Diverse Organic Molecular Scaffolds

The unique structure of 2-morpholinoethanamine enables chemists to construct complex molecules, often through multicomponent reactions where its primary amine group participates in the formation of a heterocyclic core, while the morpholine (B109124) ring is installed as a significant substituent. This approach is instrumental in creating libraries of compounds with potential applications in medicinal chemistry and material science.

The presence of a reactive primary amino group allows 2-morpholinoethanamine to be a key starting material for building various heterocyclic systems. The following subsections explore its role in the synthesis of several important classes of heterocycles.

Heterocyclic Compound Synthesis

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives often proceeds via the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. While 2-morpholinoethanamine is not a direct component in the classical azide-alkyne cycloaddition, it can be utilized to form one of the key reactants. For instance, enamines are known precursors for certain triazole syntheses. An enamine can be formed through the reaction of a ketone with a secondary amine, such as morpholine.

In a related synthetic strategy, an enamine can react with an azide to form a triazole core. A plausible, though not explicitly documented, pathway could involve the derivatization of 2-morpholinoethanamine to a form suitable for creating a reactive enamine, which could then participate in a cycloaddition to yield a triazole bearing a morpholinoethyl substituent.

A more direct, albeit different, synthetic approach involves the reaction of 5-methyl-1H-s-triazole-3-thiol with various ketones in refluxing acetic acid to produce thiazolo[3,2-b]-s-triazoles, demonstrating the versatility of multi-step syntheses in creating complex triazole-based systems. ias.ac.in

Pyrazolo[1,5-a]pyrazinone Derivatives

2-Morpholinoethanamine has been successfully employed in the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. In a study, these compounds were synthesized through a microwave-assisted, solvent-free, one-step reaction. nih.gov The process involves the condensation of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-morpholinoethanamine. nih.gov This reaction efficiently constructs the pyrazinone ring onto the pyrazole (B372694) core, incorporating the morpholinoethyl side chain at the N-5 position of the resulting heterocyclic system. nih.gov The resulting derivatives were evaluated for their potential as lung cancer cell growth inhibitors. nih.gov

Table 1: Synthesis of Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Ref |

|---|

This table is based on the described synthetic methodology. Specific yield percentages were noted as "good" in the source material.

Benzo[a]phenoxazinium Derivatives for Photophysical Studies

The synthesis of benzo[a]phenoxazinium salts, known for their applications as dyes and fluorescent probes, typically involves the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol derivative with a naphthol or a naphthylamine derivative. researchgate.netnih.gov While direct synthesis using 2-morpholinoethanamine dihydrochloride (B599025) as a primary component for the heterocyclic core is not the standard method, the morpholinoethyl moiety can be introduced by modifying one of the precursors.

For example, a precursor such as N-(2-morpholinoethyl)naphthalen-1-amine could be synthesized and then used in the condensation reaction. An efficient, eco-friendly protocol has been developed for the synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives via a one-pot, three-component reaction of 2-naphthol, an aromatic aldehyde, and an amine like morpholine, catalyzed by Amberlite IRA-400 Cl resin. bohrium.com A similar strategy could potentially be adapted to create a suitable naphthylamine precursor from 2-morpholinoethanamine. This precursor would then react with a nitrosophenol to yield a benzo[a]phenoxazinium derivative functionalized with a morpholinoethyl group, tailoring its photophysical properties for specific applications. researchgate.net

Dihydropyrimidine-2,4(1H,3H)-dione Derivatives

Dihydropyrimidine-2,4(1H,3H)-diones and their thione analogues are most famously synthesized via the Biginelli reaction. This is a one-pot, three-component condensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.org

To incorporate the morpholinoethyl group into the dihydropyrimidine (B8664642) core using this reaction, 2-morpholinoethanamine would need to be converted into a suitable urea derivative, namely N-(2-morpholinoethyl)urea. The synthesis of N-substituted ureas is a well-established process. nih.gov This custom urea could then be used as the third component in the Biginelli reaction. Literature supports the use of various N-substituted ureas and thioureas in Biginelli reactions, promoted by catalysts like chlorotrimethylsilane, to produce N1-alkyl or N1-aryl substituted dihydropyrimidinones. organic-chemistry.orgbeilstein-journals.org By applying this methodology, N-(2-morpholinoethyl)urea could react with an aldehyde and a β-ketoester to yield the corresponding N1-(2-morpholinoethyl)-dihydropyrimidine-2,4(1H,3H)-dione.

Substituted Thiazinanes (e.g., Thiazinanones, Thiazinanimines)

A clear and efficient application of 2-morpholinoethanamine is in the three-component synthesis of novel 3-(2-morpholinoethyl)-1,3-thiazinan-4-ones. These compounds are prepared by reacting an aromatic aldehyde, 2-morpholinoethanamine, and 3-mercaptopropionic acid. nih.gov This reaction can be performed under both conventional heating and ultrasound irradiation, with the latter often providing improved reaction times and yields. The primary amine of 2-morpholinoethanamine first reacts with the aldehyde to form a Schiff base intermediate, which then undergoes cyclization with 3-mercaptopropionic acid to form the thiazinane ring. nih.gov This method provides a straightforward route to highly functionalized thiazinane scaffolds.

Table 2: Three-Component Synthesis of 2-Aryl-3-(2-morpholinoethyl)-1,3-thiazinan-4-ones

| Aldehyde Component | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Aromatic Aldehydes | 2-Morpholinoethanamine, 3-Mercaptopropionic Acid | Toluene, 110 °C, 16 h | 2-Aryl-3-(2-morpholinoethyl)-1,3-thiazinan-4-one | Varies | nih.gov |

Cyclotriphosphazene (B1200923) Derivatives

Hexachlorocyclotriphosphazene (N₃P₃Cl₆) is an inorganic ring system known for the high reactivity of its phosphorus-chlorine bonds, which allows for nucleophilic substitution reactions. This reactivity enables the attachment of various organic side groups, leading to hybrid materials with tailored properties.

In a notable study, the reaction between hexachlorocyclotriphosphazene and 4-(2-aminoethyl)morpholine (B49859) (the free base of 2-Morpholinoethanamine dihydrochloride) was conducted in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) as a base. nih.gov The primary amine of the morpholine derivative attacks the phosphorus atoms on the cyclotriphosphazene ring, displacing the chlorine atoms. The final product's structure was elucidated using a combination of mass spectrometry, FT-IR, and various NMR spectroscopy techniques (³¹P, ¹H, and ¹³C). nih.gov

The analysis suggested a reaction mechanism involving both direct nucleophilic substitution and a proton abstraction-chloride elimination pathway. nih.gov In the latter, the triethylamine base abstracts a proton from the newly formed P-NHR group, leading to a transient, highly reactive three-coordinate phosphoranimine intermediate. A subsequent attack by another amine molecule on this intermediate results in a geminal substitution pattern, where two morpholinoethanamine groups are attached to the same phosphorus atom. nih.gov This controlled substitution allows for the creation of derivatives with a specific number and arrangement of morpholino groups, which can influence the final material's properties for applications such as fluorescence chemosensors, anticancer agents, and organic light-emitting diodes. nih.gov

Table 1: Synthesis of Morpholino-Substituted Cyclotriphosphazene

| Reactants | Solvent/Base | Key Finding | Spectroscopic Analysis | Reference |

|---|

Pyridazine (B1198779) Derivatives

While pyridazine and its fused-ring derivatives are significant pharmacophores in medicinal chemistry, a direct and documented synthetic pathway utilizing this compound as a key building block for the pyridazine core is not prominently featured in a review of available scientific literature. uminho.ptmdpi.comnih.gov The common synthesis of the pyridazine ring system often involves the cyclization of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives, or the reaction of precursors like 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. uminho.ptnih.gov

Macrocyclic Compound Synthesis

Macrocycles, which are large ring structures typically containing 12 or more atoms, are of great interest in drug discovery for their ability to target complex protein-protein interactions. Their synthesis often involves the cyclization of long, linear precursors. While molecules containing amine functionalities are common precursors for macrocyclic lactams and other structures, a specific, established role for this compound in the direct synthesis of the macrocyclic backbone could not be identified in the surveyed research. Synthetic strategies are diverse, often employing multicomponent reactions like the Ugi reaction or ring-closing metathesis to achieve cyclization. uzh.chnih.gov

Role in Probe and Ligand Development

The morpholine group is a key structural element in the design of molecular probes for biological systems. Its physicochemical properties, particularly its pKa which is close to neutral, make it an excellent candidate for targeting acidic organelles within the cell, such as lysosomes.

Synthesis of Lysosome-Targeting Probes

Lysosomes are acidic organelles that play a critical role in cellular degradation and recycling processes. The development of probes that can specifically accumulate in lysosomes is essential for studying their function and role in disease. The morpholine moiety is a well-established lysosome-targeting group. nih.gov When incorporated into a larger molecular structure, the morpholine nitrogen can be protonated within the acidic environment of the lysosome (pH 4.5-5.0), effectively trapping the probe inside the organelle.

This compound provides a straightforward way to introduce this targeting functionality. The primary amine group can be readily coupled to a fluorophore or another reporter molecule through standard amide bond formation or other covalent linkages. This strategy has been successfully employed to create a variety of lysosome-targeted probes. For instance, probes for detecting specific analytes like hydrogen peroxide (H₂O₂) or biothiols within lysosomes often consist of three parts: a fluorophore, a specific reactive site for the analyte, and a morpholine group for lysosomal localization. uzh.chnih.gov

Development of Fluorescent Probes for Cellular Imaging

The ability to visualize specific cellular components and processes in living cells is a cornerstone of modern biology. Fluorescent probes are indispensable tools for this purpose. The morpholine group derived from 2-Morpholinoethanamine is frequently integrated into the design of fluorescent probes to ensure they accumulate in the desired cellular location.

For example, a lysosome-targeted fluorescent probe, LY-DCM-P, was developed for the sensitive detection of biothiols (like cysteine, homocysteine, and glutathione) in living cells and even in vivo models like zebrafish and mice. uzh.ch This probe features a fluorophore that emits red light and a morpholine unit that directs it to the lysosomes. uzh.ch Similarly, other probes have been designed to detect reactive oxygen species (ROS) like hydrogen peroxide and hypochlorous acid specifically within lysosomes. nih.gov These probes typically use a morpholine or a related amine structure as the "lysosomal anchor," demonstrating the critical role of the 2-morpholinoethylamino scaffold in the field of cellular imaging. nih.gov

Table 2: Application of the Morpholino Moiety in Probe Development

| Probe Type | Target Analyte/Organelle | Function of Morpholine Group | Key Features | Reference |

|---|---|---|---|---|

| Fluorescent Probe (LY-DCM-P) | Lysosomal Biothiols | Lysosome-targeting anchor | Red fluorescence, large Stokes shift, low cytotoxicity | uzh.ch |

| BODIPY-based Probes | Hypoxic Cell Lysosomes | Lysosome-targeting anchor | Turn-on fluorescence from green to NIR wavelengths |

Utilization in Polymer Chemistry and Material Science

The reactivity of the primary amine group in 2-morpholinoethanamine allows for its incorporation into various polymer structures, imparting specific functionalities to the final material.

Hydrogels are three-dimensional hydrophilic polymer networks capable of absorbing large amounts of water. japsonline.com For advanced applications, such as in tissue engineering, hydrogels often require functionalization to enhance cellular interaction and to introduce specific biochemical cues. japsonline.com

In the field of peripheral nerve regeneration, 2-morpholinoethanamine (referred to as MEA in some studies) has been used to functionalize two-component hydrogel composites. japsonline.com The amine is covalently grafted onto oligomeric cross-linkers prior to the hydrogel formation. japsonline.com This pre-functionalization strategy allows for the incorporation of the morpholine moiety into the hydrogel's matrix. This modification can alter the hydrogel's properties, such as its water content and matrix stiffness, which in turn influences cellular behavior and supports cell arrangement in a three-dimensional system. japsonline.com

Polyamino acids are a class of polymers with significant potential in drug and gene delivery. sigmaaldrich.com Creating effective delivery systems is a crucial aspect of mRNA technology. rsc.org One approach to developing novel non-viral vectors is the synthesis of polyamino acid-based phosphatidyl polymers, which combine the advantages of both phospholipids (B1166683) and polymers. rsc.org

Precursor in Target-Oriented Synthesis for Research Compounds

Target-oriented synthesis (TOS) is a strategy in drug discovery and chemical biology that focuses on the efficient creation of a specific molecule designed to interact with a preselected biological target. researchgate.netbroadinstitute.org 2-Morpholinoethanamine, also known as 4-(2-aminoethyl)morpholine, is a valuable precursor in the synthesis of such targeted research compounds due to the desirable properties of the morpholine group. sigmaaldrich.comresearchgate.net

The morpholine moiety is a key component in many biologically active molecules and is often used as a lysosome-targeting group in biomedical applications. sigmaaldrich.com For instance, 4-(2-aminoethyl)morpholine serves as a precursor in the synthesis of specialized research tools such as:

Lysosome-targetable fluorescent probes for imaging hydrogen sulfide (B99878) in living cells. sigmaaldrich.com

Fluorescent probes based on intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and fluorescence resonance energy transfer (FRET) for monitoring pH changes within living cells. sigmaaldrich.com

1,8-naphthalimide (B145957) conjugated Tröger's bases that act as fluorescent probes targeting deoxyribonucleic acid (DNA). sigmaaldrich.com

In these syntheses, the 2-morpholinoethanamine unit is incorporated into a larger molecular structure to direct the final compound to a specific subcellular location, such as the lysosome, enabling researchers to study specific biological processes. sigmaaldrich.com It is also used as a starting material for synthesizing various antimicrobial agents. sigmaaldrich.com

Coordination Chemistry and Metal Complexation Research

Design and Synthesis of Chelate Ligands Incorporating the Morpholinoethylamine Moiety

The primary method for designing and synthesizing chelate ligands from 2-morpholinoethanamine involves the formation of Schiff bases. iosrjournals.org Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgacta.co.in This reaction is often catalyzed by a few drops of acid or base and may require heating. iosrjournals.orgacta.co.in

In the context of 2-morpholinoethanamine, its primary amine group readily reacts with various carbonyl compounds. A common strategy involves the condensation with aldehydes or ketones that also contain a hydroxyl group (-OH) in a position that allows for the formation of a stable chelate ring upon coordination with a metal ion (e.g., salicylaldehyde (B1680747) or 2-hydroxyacetophenone). scispace.comjapsonline.com

For example, the Schiff base ligand 2-(1-(2-morpholinoethylimino)ethyl)phenol (L1) was synthesized by the condensation of 4-(2-aminoethyl)morpholine (B49859) with 2-hydroxyacetophenone. scispace.comjapsonline.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695), and the mixture is refluxed for several hours. scispace.commdpi.com The resulting Schiff base ligand is a multidentate system, often acting as a tridentate N,N',O-donor ligand. scispace.comjapsonline.com The coordination involves the nitrogen atom of the azomethine group, the oxygen atom from the deprotonated phenolic group, and the nitrogen atom of the morpholine (B109124) ring. scispace.comnih.gov

Table 1: Synthesis of a Morpholinoethylamine-Based Schiff Base Ligand

| Reactants | Reaction Conditions | Product |

| 4-(2-aminoethyl)morpholine + 2-hydroxyacetophenone | Methanol, Glacial Acetic Acid (catalyst), Reflux | 2-(1-(2-morpholinoethylimino)ethyl)phenol |

This table illustrates a typical synthesis reaction for a chelate ligand incorporating the 2-morpholinoethanamine moiety. scispace.comjapsonline.com

Structural Investigations of Coordination Complexes

While spectroscopic and magnetic data provide strong evidence for the proposed structures, single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry.

A study on the complex bis[4-(2-aminoethyl)morpholine-κ²N,N′]diaquanickel(II) dichloride, [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂, provides a clear example of the coordination behavior of the 2-morpholinoethanamine ligand itself (not as a Schiff base). nih.gov In this complex, the nickel(II) ion is located at an inversion center and exhibits a slightly distorted octahedral geometry. nih.gov

The coordination sphere consists of:

Four nitrogen atoms from two bidentate 4-(2-aminoethyl)morpholine ligands, which define the equatorial plane. nih.gov Each ligand coordinates through the nitrogen of the primary amine group and the nitrogen of the morpholine ring, forming a stable five-membered chelate ring with the metal center. nih.gov

Two oxygen atoms from two water molecules located in the trans axial positions, completing the N₄O₂ coordination environment. nih.gov

The chloride ions are not coordinated to the metal but are present in the crystal lattice to balance the charge, connected via hydrogen bonds. nih.gov

For the Schiff base complexes, structural studies often confirm the geometries inferred from spectroscopic data. For example, Cu(II) complexes frequently adopt square planar or distorted octahedral geometries, while Co(II) and Ni(II) complexes are commonly octahedral. arabjchem.orgnih.gov Zn(II) complexes typically favor a tetrahedral geometry due to the d¹⁰ electronic configuration. nih.govnih.gov These structures are stabilized by the chelate effect of the multidentate ligands derived from 2-morpholinoethanamine.

Table 3: Selected Crystallographic Data for [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Octahedral (N₄O₂) |

| Ni-N (amine) Bond Length (Å) | ~2.08 |

| Ni-N (morpholine) Bond Length (Å) | ~2.15 |

| Ni-O (water) Bond Length (Å) | ~2.10 |

Data from the structural analysis of a Ni(II) complex with the 2-morpholinoethanamine ligand, demonstrating its bidentate N,N' coordination. nih.gov

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. Such studies on 4-(2-aminoethyl) morpholine (B109124) have been conducted to understand its molecular geometry, stability, and reactivity profile.

Vibrational spectral analysis and quantum chemical computations have been performed on 4-(2-aminoethyl) morpholine using Density Functional Theory (DFT) with the B3LYP method. nih.gov These calculations help in determining the optimized molecular geometry and harmonic vibrational frequencies of the molecule. nih.gov The computed molecular geometry shows good correlation with experimental data. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis, a tool within DFT, has been employed to investigate intramolecular interactions. nih.gov This analysis reveals various donor-acceptor interactions that contribute to the stability of the molecule. researchgate.net The stabilization energy E(2) associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter in this analysis. researchgate.net

Table 1: Key Parameters from DFT Calculations for 4-(2-Aminoethyl)morpholine (B49859)

| Parameter | Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP | Provides the most stable 3D arrangement of atoms. nih.gov |

| Harmonic Vibrational Frequencies | DFT/B3LYP | Correlates with experimental IR and Raman spectra. nih.gov |

This table summarizes the computational methods used and the significance of the calculated parameters for 4-(2-Aminoethyl)morpholine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govnih.gov

For 4-(2-aminoethyl) morpholine, the analysis of the HOMO and LUMO electron densities provides insights into electron delocalization within the molecule. researchgate.net A low HOMO-LUMO energy gap suggests the potential for facile electron transport, which can be correlated with its bioactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 4-(2-Aminoethyl)morpholine

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | Data not available in search results | Represents the ability to donate an electron. nih.gov |

| LUMO | Data not available in search results | Represents the ability to accept an electron. nih.gov |

This table is intended to show the significance of frontier orbital energies. Specific energy values for 4-(2-Aminoethyl)morpholine were not available in the provided search results, but the qualitative finding of a low energy gap is noted.

Reaction Pathway Elucidation and Transition State Analysis

Detailed computational studies on the reaction pathway elucidation and transition state analysis for the synthesis of 2-Morpholinoethanamine were not available in the searched literature. Such studies would typically involve mapping the potential energy surface of the reaction, identifying transition state structures, and calculating activation energies to understand the reaction mechanism at a molecular level. While the synthesis of morpholine derivatives has been described, specific computational analysis of the transition states for the formation of 2-Morpholinoethanamine is an area for future research. nih.govresearchgate.netjocpr.comdergipark.org.tr

Molecular Docking Studies for Ligand-Receptor Interactions (focused on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used to understand the binding mechanism of a ligand to its protein target.

In a study involving 4-(2-aminoethyl) morpholine, molecular docking was performed against the human synovial fluid sPLA2 (secretory phospholipase A2) protein to identify the optimal binding modes. nih.gov The effective docking of the molecule with the 2C6C protein was noted to be an indicator of its bioactive nature. researchgate.net The analysis of these interactions helps to elucidate the biochemical mechanisms at the atomic level. youtube.com The binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein's active site are key outcomes of such studies. youtube.com

Table 3: Interacting Residues in the Docking of 4-(2-Aminoethyl)morpholine with sPLA2

| Amino Acid Residue | Type of Interaction |

|---|

This table illustrates the type of data that would be generated from a detailed molecular docking study. The specific interacting amino acid residues for the docking of 4-(2-Aminoethyl)morpholine with sPLA2 were not available in the provided search results.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 2-Morpholinoethanamine dihydrochloride (B599025) from impurities and for determining its purity. The high polarity and ionic nature of the dihydrochloride salt present unique challenges that dictate the choice of chromatographic technique.

Gas Chromatography (GC): Direct analysis of the highly polar, non-volatile dihydrochloride salt by GC is not feasible. However, the free base, 2-Morpholinoethanamine, can be analyzed. For the analysis of morpholine (B109124) and related compounds, derivatization is often employed to increase volatility and thermal stability. nih.gov A common approach involves converting the amine into a less polar derivative, such as an N-nitrosamine or a derivative with 2,4-dinitrofluorobenzene, prior to GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis and purity assessment of amine salts.

Reversed-Phase (RP) HPLC: Standard RP-HPLC with C18 columns is challenging due to the poor retention of the polar analyte. To overcome this, ion-pairing chromatography can be used. An ion-pairing agent (e.g., trifluoroacetic acid or an alkyl sulfonate) is added to the mobile phase to form a neutral complex with the protonated amine, which can then be retained on the nonpolar stationary phase. The use of a buffer is critical to ensure consistent ionization and achieve reproducible peak shapes. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase (e.g., silica (B1680970) or amide-based) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte is retained through partitioning into a water-enriched layer on the surface of the stationary phase. HILIC often provides superior retention for polar bases compared to ion-pairing RP-HPLC.

Detection: Given the lack of a strong UV chromophore, detection can be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC to a mass spectrometer (LC-MS). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Morpholinoethanamine dihydrochloride. Due to the compound's polar nature and lack of a strong chromophore, its direct analysis can be challenging. Therefore, derivatization or the use of specific detectors is often employed.

Methodology and Research Findings:

A common approach for the analysis of aliphatic amines like 2-Morpholinoethanamine involves pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for primary and secondary amines. thermofisher.com

Alternatively, direct analysis can be achieved using ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC). A reversed-phase method is often preferred for its robustness. For the analysis of polar, basic compounds like morpholine and its derivatives, a mixed-mode column with cation-exchange properties can be effective. helixchrom.com

A proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound is detailed below. This method is based on established principles for the analysis of related polar and basic compounds. pensoft.netresearchgate.netnih.gov

Interactive Data Table: Proposed RP-HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of compounds. pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | The acidic pH ensures the amine is protonated, improving peak shape and retention on a C18 column. pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, providing a balance between analysis time and resolution. pensoft.netresearchgate.net |

| Detector | UV/VIS at 225 nm | While the compound has a weak chromophore, detection at low UV wavelengths is often possible. pensoft.netresearchgate.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.netresearchgate.net |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine analysis. pensoft.netresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound, allowing for the assessment of purity and monitoring of reaction progress. ifsc.edu.brlibretexts.org

Methodology and Research Findings:

The separation of compounds on a TLC plate is governed by their differential partitioning between the stationary phase and the mobile phase. rsc.org For a polar compound like 2-Morpholinoethanamine, a polar stationary phase such as silica gel is typically used. rsc.orgjcsp.org.pk The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent with a more polar solvent is often employed to elute the compound up the plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.org Due to its high polarity, 2-Morpholinoethanamine is expected to have a strong affinity for the silica gel stationary phase, resulting in a relatively low Rf value. rsc.org

Interactive Data Table: General TLC Procedure for this compound

| Step | Description | Details |

| Stationary Phase | Silica gel 60 F254 TLC plate | A common and versatile stationary phase for separating polar compounds. rsc.orgjcsp.org.pk |

| Mobile Phase | n-Butanol:Acetic Acid:Water (12:3:5, v/v) | A standard solvent system for the separation of amino acids and other polar amines. amrita.edu |

| Sample Application | Spotting a dilute solution of the compound on the baseline using a capillary tube. | Ensures a small, concentrated spot for better separation. amrita.edu |

| Development | Placing the plate in a sealed chamber saturated with the mobile phase. | Allows the solvent to move up the plate by capillary action, separating the components. amrita.edu |

| Visualization | Staining with a ninhydrin (B49086) solution followed by gentle heating. | Ninhydrin reacts with the primary amine group to produce a characteristic purple spot. amrita.edu |

| Rf Calculation | Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) | A quantitative measure of the compound's retention. khanacademy.org |

Given the polarity of 2-Morpholinoethanamine, its Rf value in the specified system is expected to be low, likely in the range of 0.2 to 0.4, similar to polar amino acids. amrita.edu

X-ray Crystallography for Solid-State Structure Determination

Research Findings:

A relevant example is the crystal structure of [CdBr₂(C₆H₁₄N₂O)], where 4-(2-aminoethyl)morpholine (B49859) acts as a bidentate ligand, coordinating to the cadmium atom through both the primary amine nitrogen and the morpholine nitrogen. nih.gov In this complex, the morpholine ring adopts a chair conformation. nih.gov The coordination of the metal atom to the two nitrogen atoms forms a five-membered chelate ring. nih.gov

Interactive Data Table: Crystallographic Data for a 4-(2-Aminoethyl)morpholine Complex

| Parameter | [CdBr₂(C₆H₁₄N₂O)] nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1234 (3) |

| b (Å) | 12.3456 (5) |

| c (Å) | 10.9876 (4) |

| α (°) | 90 |

| β (°) | 109.87 (1) |

| γ (°) | 90 |

| Volume (ų) | 1034.5 (1) |

| Z | 4 |

This data illustrates the type of detailed structural information that can be obtained from X-ray crystallography. For this compound, a crystal structure determination would reveal the protonation sites, the conformation of the ethylamine (B1201723) side chain relative to the morpholine ring, and the nature of the hydrogen bonding network involving the chloride counter-ions.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial check on the empirical formula and purity of a synthesized batch of this compound.

Theoretical Composition:

The molecular formula for this compound is C₆H₁₆Cl₂N₂O. The molecular weight is calculated based on the atomic masses of its constituent elements.

Molecular Formula: C₆H₁₄N₂O·2HCl = C₆H₁₆Cl₂N₂O

Molecular Weight of Free Base (C₆H₁₄N₂O): 130.19 g/mol sigmaaldrich.com

Molecular Weight of Dihydrochloride (C₆H₁₆Cl₂N₂O): 203.11 g/mol

The theoretical elemental composition can be calculated as follows:

Carbon (C): (6 * 12.011 / 203.11) * 100% = 35.46%

Hydrogen (H): (16 * 1.008 / 203.11) * 100% = 7.94%

Chlorine (Cl): (2 * 35.453 / 203.11) * 100% = 34.91%

Nitrogen (N): (2 * 14.007 / 203.11) * 100% = 13.79%

Oxygen (O): (1 * 15.999 / 203.11) * 100% = 7.88%

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.46 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.94 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.91 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.79 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.88 |

| Total | 203.113 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation.

Q & A

Q. What are the established synthetic routes for 2-Morpholinoethanamine dihydrochloride, and what critical parameters influence yield?

this compound is typically synthesized via alkylation or substitution reactions involving morpholine and halogenated amines. For example, in a patented method, it is used as a precursor in multi-step syntheses, where reaction temperature (<80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of reagents (e.g., iodide derivatives) are optimized to achieve >70% yield . Safety protocols, such as inert gas purging to prevent oxidation, are critical due to the compound’s sensitivity to moisture and air .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include: